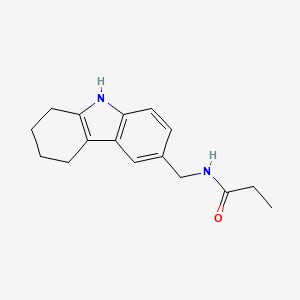

N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)propionamide

Description

N-((2,3,4,9-Tetrahydro-1H-carbazol-6-yl)methyl)propionamide is a carbazole derivative featuring a tricyclic aromatic core (2,3,4,9-tetrahydro-1H-carbazole) with a propionamide group attached via a methylene bridge at the 6-position.

The compound’s safety profile, as outlined in , highlights significant hazards: it is classified as harmful if swallowed (H302), causes skin irritation (H315), and may induce respiratory irritation (H335). Strict handling protocols, including the use of personal protective equipment (PPE) and inert gas storage (P231, P232), are mandated to mitigate risks .

Properties

IUPAC Name |

N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O/c1-2-16(19)17-10-11-7-8-15-13(9-11)12-5-3-4-6-14(12)18-15/h7-9,18H,2-6,10H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRFSTMBILGKYEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCC1=CC2=C(C=C1)NC3=C2CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)propionamide typically involves the reaction of 2,3,4,9-tetrahydro-1H-carbazole with propionyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)propionamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form carbazole derivatives with different functional groups.

Reduction: Reduction reactions can modify the amide group, potentially leading to the formation of amines.

Substitution: The compound can undergo substitution reactions, particularly at the carbazole ring, to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and selenium dioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Halogenating agents and other electrophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carbazole-1-ones, while reduction can yield amines.

Scientific Research Applications

Medicinal Chemistry

N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)propionamide has been explored for its potential therapeutic effects:

- Antitumor Activity : Preliminary studies indicate that compounds with carbazole structures exhibit cytotoxic effects against various cancer cell lines. The unique structure of this compound may enhance its ability to penetrate cell membranes and interact with cellular targets more effectively.

- Anticonvulsant Properties : Similar compounds have shown promise in treating seizure disorders by modulating neurotransmitter systems. The mechanism may involve interaction with ion channels critical for neuronal excitability.

Neuropharmacology

The ability of this compound to cross the blood-brain barrier suggests potential applications in treating neurodegenerative diseases. Its neuroprotective effects could be beneficial in conditions such as Alzheimer's disease by protecting neurons from oxidative stress and apoptosis .

Material Science

Due to its unique chemical structure, this compound can serve as a building block for synthesizing novel materials and polymers. Its properties may be exploited in developing advanced materials with specific functionalities .

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry reported the synthesis of several carbazole derivatives, including this compound. The derivatives were tested against various cancer cell lines (e.g., MCF7 breast cancer cells). Results indicated that the compound exhibited significant cytotoxicity compared to standard chemotherapeutic agents .

Case Study 2: Neuroprotective Effects

Research conducted on the neuroprotective properties of carbazole derivatives highlighted that this compound demonstrated the ability to reduce neuronal apoptosis in vitro when exposed to oxidative stress conditions. This suggests its potential utility in developing treatments for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)propionamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

A meaningful comparison involves carbazole derivatives and compounds with analogous amide functionalities. Key examples include:

Key Observations :

- The propionamide group balances hydrophilicity and lipophilicity, differing from sulfonamides (more polar) or carbamates (prone to hydrolysis).

Hydrogen Bonding and Supramolecular Interactions

The propionamide group in the target compound can act as both a hydrogen bond donor (N–H) and acceptor (C=O), facilitating interactions with biological targets or crystal lattice formation. In contrast:

- Sulfonamides (e.g., 4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide) primarily act as hydrogen bond acceptors due to the electron-withdrawing sulfonyl group, reducing donor capacity .

- Carbamates (e.g., Ethyl 5-(2-(α-phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate) exhibit weaker hydrogen bonding due to the ester oxygen’s lower basicity compared to amides .

These differences influence solubility, bioavailability, and crystallinity. For instance, the sodium salt of N-[4-(5-Methyl-3-phenylisoxazol-4-yl)phenylsulfonyl]propionamide likely exhibits higher aqueous solubility than the neutral carbazole-derived propionamide .

Biological Activity

N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)propionamide is a carbazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a unique structure that includes a carbazole core. The molecular formula is , with a molecular weight of approximately 242.32 g/mol. This structure contributes to its diverse biological properties.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- DNA Intercalation : The planar structure of the carbazole core allows it to intercalate into DNA, potentially disrupting replication and transcription processes. This mechanism is crucial for its anticancer properties.

- Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic pathways, which can lead to altered cellular functions and apoptosis in cancer cells.

- Receptor Modulation : It may interact with specific receptors in the body, influencing signaling pathways that regulate cell growth and survival.

Biological Activity Overview

The following table summarizes the key biological activities reported for this compound:

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anticancer Studies : In vitro studies demonstrated that this compound significantly inhibited the growth of various cancer cell lines (e.g., breast cancer MCF-7 and lung cancer A549) with IC50 values ranging from 10 to 30 µM. The mechanism was linked to its ability to induce apoptosis through the mitochondrial pathway.

- Antimicrobial Activity : A study evaluated the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The compound showed notable inhibition zones when tested against Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Effects : In animal models of inflammation (e.g., carrageenan-induced paw edema), this compound exhibited significant reductions in edema compared to control groups .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with other carbazole derivatives:

Q & A

Q. How can comparative frameworks address reproducibility challenges in multi-lab studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.